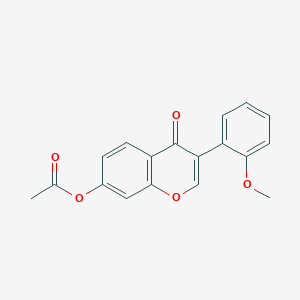

![molecular formula C22H29N5O2 B5553392 4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5553392.png)

4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine involves complex organic reactions. For example, novel compounds have been synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine, showcasing the use of starting materials in methanol for one-spot synthesis with yields around 40% (Wu Feng, 2011).

Molecular Structure Analysis

The molecular structure of related compounds exhibits specific geometric configurations. For instance, the asymmetric unit of a related compound contains independent molecules with the piperazine ring adopting a chair conformation, and dihedral angles indicating the spatial orientation of different rings within the molecule (S. Anthal et al., 2018).

Chemical Reactions and Properties

The reactivity and chemical properties of related compounds are influenced by their functional groups. For example, the kinetics of hydrolysis of a related compound in aqueous solutions have been investigated, revealing specific acid- and base-catalyzed reactions as well as spontaneous water-catalyzed decomposition (I. Muszalska, 2004).

Physical Properties Analysis

The physical properties, such as solubility and stability, are crucial for the practical application of these compounds. Stability studies of new analgesic active compounds show that their stability is dependent on pH, indicating specific acid catalyzed and spontaneous water catalyzed degradation (I. Muszalska & Szymon Bereda, 2008).

Chemical Properties Analysis

Chemical properties like reactivity towards different chemical agents and conditions highlight the versatility of these compounds. Novel compounds have been synthesized by reacting with various bifunctional nucleophiles, indicating a wide range of potential chemical transformations (O. Farouk et al., 2021).

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound 4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine is a versatile intermediate for synthesizing a wide range of heterocyclic compounds. Its reactivity has been utilized in the preparation of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines with significant anti-inflammatory and analgesic properties. The synthesis process often involves the reaction with amino thiouracil, leading to various derivatives with enhanced cyclooxygenase inhibition and COX-2 selectivity, demonstrating potential for therapeutic applications (Abu‐Hashem et al., 2020).

Pharmacological Potential

The pharmacological potential of derivatives of 4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine is evident in their application as anticonvulsants. A notable example is Epimidin, a compound reported as a promising anticonvulsant drug candidate. The development and validation of an HPLC method for the determination of related substances in Epimidin underscore its significance in pharmaceutical research (Severina et al., 2021).

Bioactive Compound Synthesis

The structural flexibility of 4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine facilitates the synthesis of bioactive compounds with potential insecticidal, antiarrhythmic, antihypertensive, and antiparkinsonian activities. This compound serves as a precursor in the synthesis of pyridine derivatives, showcasing its utility in developing novel insecticides with strong aphidicidal activities (Bakhite et al., 2014). Additionally, derivatives have shown strong antiarrhythmic and antihypertensive effects, indicating the compound's contribution to cardiovascular drug development (Malawska et al., 2002).

properties

IUPAC Name |

2-(4-methoxyphenyl)-1-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O2/c1-29-19-7-5-18(6-8-19)17-21(28)26-15-13-25(14-16-26)20-9-10-23-22(24-20)27-11-3-2-4-12-27/h5-10H,2-4,11-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHWVHPHOVPNBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

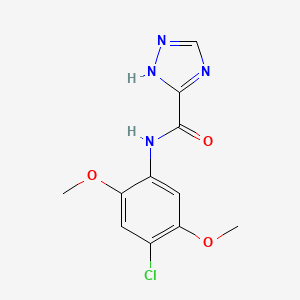

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5553325.png)

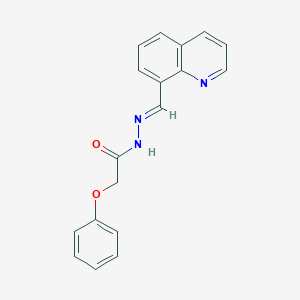

![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B5553328.png)

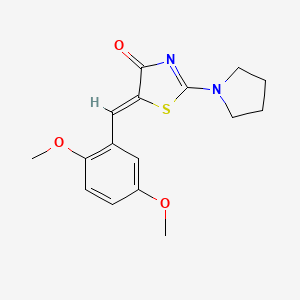

![1-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5553331.png)

![2-[(4-chlorophenyl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5553337.png)

![4-({4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperidinyl}methyl)benzoic acid](/img/structure/B5553343.png)

![1-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5553372.png)

![8-{[2-(diethylamino)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5553382.png)

![methyl 2-cyano-3-[5-(4-fluorophenyl)-2-furyl]acrylate](/img/structure/B5553390.png)

![1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-[(2-methylphenyl)thio]piperidine](/img/structure/B5553398.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B5553399.png)